molecular formula C14H13N5O3 B2495440 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 1172416-84-0

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2495440
CAS RN: 1172416-84-0
M. Wt: 299.29
InChI Key: NVOIRTPIWBKPRI-UHFFFAOYSA-N
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Description

The compound “N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a phenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the phenoxy group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antileishmanial Activity

This compound has shown potent antileishmanial activity. In a study, it was found that a derivative of this compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The compound also exhibits antimalarial properties. It has been found to inhibit the growth of Plasmodium berghei, with certain derivatives showing up to 90.4% suppression .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound. These studies help in understanding the interaction of the compound with biological targets, which can be useful in drug design .

Herbicidal Activity

Derivatives of this compound have been synthesized and tested for their herbicidal activity. Certain derivatives have shown excellent inhibition effects on barnyard grass .

Optimization of Quinclorac

This compound has been used in the optimization of quinclorac, a herbicide. The introduction of different substituents on pyrazole provides a diversity of structures, enhancing the potency of quinclorac .

Synthesis of Heterocyclic Agrochemicals

Pyrazole-containing compounds like this one have played an important role in the development of heterocyclic agrochemicals. They enable multidirectional transformations and exhibit various biological activities, high selectivities, and low toxicities .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, similar compounds have been associated with skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future research directions for this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on understanding its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy .

properties

IUPAC Name

N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-19-11(7-8-15-19)13-17-18-14(22-13)16-12(20)9-21-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOIRTPIWBKPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

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